molecular formula C10H13N3 B11913957 2-(5-Methyl-1H-indazol-3-yl)ethanamine

2-(5-Methyl-1H-indazol-3-yl)ethanamine

Cat. No.: B11913957
M. Wt: 175.23 g/mol
InChI Key: NBLBNARXLHKEMY-UHFFFAOYSA-N
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Description

2-(5-Methyl-1H-indazol-3-yl)ethanamine is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1H-indazol-3-yl)ethanamine typically involves the formation of the indazole ring followed by the introduction of the ethanamine side chain. One common method involves the cyclization of 2-aminobenzonitrile derivatives with hydrazine, followed by alkylation to introduce the methyl group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1H-indazol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the indazole ring to indoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .

Scientific Research Applications

2-(5-Methyl-1H-indazol-3-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-1H-imidazol-5-yl)ethanamine
  • 1-(3-Methyl-1H-pyrazol-5-yl)methanamine
  • 2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine

Uniqueness

2-(5-Methyl-1H-indazol-3-yl)ethanamine is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-(5-methyl-2H-indazol-3-yl)ethanamine

InChI

InChI=1S/C10H13N3/c1-7-2-3-9-8(6-7)10(4-5-11)13-12-9/h2-3,6H,4-5,11H2,1H3,(H,12,13)

InChI Key

NBLBNARXLHKEMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NN=C2C=C1)CCN

Origin of Product

United States

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